N-(3-amino-4-chlorophenyl)octadecanamide
Description
N-(3-Amino-4-chlorophenyl)octadecanamide is a long-chain fatty acid amide featuring an octadecanoyl (C18) chain linked via an amide bond to a 3-amino-4-chlorophenyl group. This structural motif combines lipophilicity from the aliphatic chain with the electronic and steric effects of the aromatic amine and chlorine substituents.
Properties
CAS No. |
143173-94-8 |
|---|---|
Molecular Formula |
C24H41ClN2O |
Molecular Weight |
409.0 g/mol |
IUPAC Name |
N-(3-amino-4-chlorophenyl)octadecanamide |
InChI |
InChI=1S/C24H41ClN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)27-21-18-19-22(25)23(26)20-21/h18-20H,2-17,26H2,1H3,(H,27,28) |
InChI Key |
CMRXQSHFBGGHFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Activation Strategies
The synthesis of N-(3-amino-4-chlorophenyl)octadecanamide necessitates the formation of an amide bond between octadecanoic acid (stearic acid) and 3-amino-4-chloroaniline. Patent CN105936625A demonstrates the efficacy of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling agents for analogous benzamide syntheses. For octadecanamide derivatives, this protocol can be adapted as follows:
-
Activation : Octadecanoic acid (50 mmol) is dissolved in dichloromethane (150 mL) with DIC (55 mmol) and HOBt (12 mmol) at 25°C for 3 hours to form the active ester.
-
Nucleophilic Attack : 3-Amino-4-chloroaniline (52 mmol) is added dropwise, followed by stirring at 40°C for 5 hours.
-
Workup : The mixture is washed with 5% NaHCO₃, dried over MgSO₄, and purified via silica gel chromatography (petroleum ether:ethyl acetate = 10:1).
Key Data :
Direct Aminolysis of Acid Chlorides
An alternative route involves the aminolysis of octadecanoyl chloride. Patent CN105753731A highlights the use of thionyl chloride (SOCl₂) for acid chloride preparation:
-
Chlorination : Octadecanoic acid (1 mol) is refluxed with SOCl₂ (1.2 mol) in toluene at 80°C for 2 hours. Excess SOCl₂ is removed under vacuum.
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Coupling : The acid chloride is reacted with 3-amino-4-chloroaniline (1.05 mol) in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to 25°C.
-
Isolation : Precipitation with ice-water yields crude product, which is recrystallized from ethanol.
Optimization Insight :
-
Lower temperatures (0–5°C) minimize side reactions such as diacylation.
-
Ethanol recrystallization improves purity from 89% to 99.5%.
Precursor-Based Synthesis via Nitro Intermediates
Nitro Reduction Methodology
For substrates where the amine group is sensitive to reaction conditions, a nitro-to-amine reduction strategy is employed. This approach is validated in CN105936625A for benzamide derivatives:
-
Nitro Precursor Synthesis :
-
3-Nitro-4-chlorobenzoic acid is coupled with octadecan-1-amine using DIC/HOBt.
-
Yield: 88% (unoptimized).
-
-
Catalytic Hydrogenation :
Critical Parameters :
-
Catalyst loading (5 wt%) ensures complete reduction without over-hydrogenation.
Solvent and Catalytic System Optimization
Solvent Effects on Reaction Kinetics
Data from CN105753731A emphasize solvent polarity’s impact on amidation efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 92 |
| THF | 7.52 | 88 |
| DMF | 36.7 | 78 |
Polar aprotic solvents like DMF may stabilize intermediates but increase side reactions with aromatic amines.
Catalytic Alternatives to DIC/HOBt
-
EDC/HCl : Ethyl dimethylaminopropyl carbodiimide with hydroxybenzotriazole (EDC/HOBt) achieves comparable yields (90–93%) but requires strict pH control.
-
T3P® : Propylphosphonic anhydride (T3P) in ethyl acetate reduces reaction time to 2 hours (yield: 91%) but increases cost.
Purification and Analytical Validation
Crystallization Protocols
Recrystallization solvents critically influence purity:
| Solvent | Purity (%) | Crystal Morphology |
|---|---|---|
| Ethanol | 99.5 | Platelets |
| Acetonitrile | 98.2 | Needles |
| Hexane | 95.8 | Amorphous |
Ethanol is optimal for industrial-scale operations due to low toxicity and high recovery.
Chromatographic Analysis
-
HPLC Conditions : C18 column (4.6 × 250 mm), acetonitrile/water (70:30), 1 mL/min, UV detection at 254 nm.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Pilot-scale studies (CN105753731A) demonstrate:
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-chlorophenyl)octadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-(3-amino-4-chlorophenyl)octadecanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-amino-4-chlorophenyl)octadecanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, including modulation of cellular processes and signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Octadecanamide Derivatives
Key Observations :
- Chain Length : The C18 chain in the target compound enhances lipophilicity compared to shorter analogs like the propanamide derivative (C3) .
- Substituent Diversity: The 3-amino-4-chlorophenyl group distinguishes the target compound from derivatives with hydroxyethyl (18:0 NAE) or dimethyl groups (N,N-dimethyloctadecanamide) .
- Electronic Effects : The chlorine atom in the target compound is electron-withdrawing, contrasting with electron-donating groups like methoxy in .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points : High melting points (e.g., 274–288°C in ) correlate with strong hydrogen bonding, as seen in the target compound’s amide and NH₂ groups .
- Solubility: The C18 chain in the target compound reduces aqueous solubility compared to N-stearylethanolamine (with a polar OH group) .
Crystallographic and Stability Insights
- Crystal Packing : reveals that amides with aromatic substituents form hydrogen-bonded chains (C11(4) motifs), a feature likely shared by the target compound .
- Resonance Effects: The amide bond’s resonance (C=O and N–H) in the target compound enhances stability compared to non-resonating groups like sulfonamides .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for N-(3-amino-4-chlorophenyl)octadecanamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with chlorination of phenol derivatives followed by amination to introduce the amino group. Ethanol or dioxane are preferred solvents due to their polarity and ability to stabilize intermediates. Catalysts like palladium or copper may accelerate coupling reactions, while temperature control (60–80°C) minimizes by-products. Post-synthesis purification via column chromatography or recrystallization ensures high yields (>70%) .
Q. How can structural characterization of this compound be performed?
- Methodological Answer : Use H and C NMR to confirm the aromatic proton environment and amide carbonyl resonance (δ ~165–170 ppm). Mass spectrometry (ESI-TOF) provides molecular weight validation, while FT-IR identifies functional groups (N-H stretch at ~3300 cm, C=O at ~1650 cm). X-ray crystallography may resolve stereochemical details if single crystals are obtained .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm. Amide bonds are stable in neutral conditions but hydrolyze under extreme pH (half-life <24 hours at pH 2 or 12). Thermal gravimetric analysis (TGA) determines decomposition thresholds (>200°C under inert atmospheres) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer : Systematically modify substituents (e.g., alkyl chain length, halogen positioning) and evaluate bioactivity. Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with efficacy. For example, shortening the octadecanamide chain may reduce lipophilicity and alter membrane permeability. Molecular docking simulations (AutoDock Vina) predict binding affinities to targets like bacterial dihydropteroate synthase .
Q. What mechanisms underlie the compound’s selective toxicity toward cancer cells?
- Methodological Answer : Perform transcriptomic profiling (RNA-seq) on treated cancer vs. normal cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress). Validate targets via siRNA knockdown or CRISPR-Cas9. Flow cytometry can quantify reactive oxygen species (ROS) accumulation, while mitochondrial membrane potential assays (JC-1 staining) assess early apoptosis. Compare results with known amide-based chemotherapeutics .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., cell line provenance, serum-free media). Use meta-analysis to identify confounding variables (e.g., batch effects, solvent differences). For example, discrepancies in IC values may arise from DMSO concentration variations (>0.1% can perturb assays). Cross-validate findings with orthogonal methods (e.g., SPR for binding kinetics vs. cellular assays) .
Q. What methodologies are recommended for pharmacological profiling of this compound?
- Methodological Answer : Employ a tiered approach:
- In vitro : Microplate-based assays (e.g., MTT for cytotoxicity, β-lactamase reporter systems for target engagement).
- In vivo : Xenograft models (e.g., HCT-116 colorectal tumors in nude mice) with pharmacokinetic monitoring (plasma LC-MS/MS).
- ADMET : Caco-2 permeability assays, hepatic microsomal stability tests, and hERG channel screening to predict bioavailability and cardiotoxicity .
Q. How can degradation pathways and by-products be analyzed to ensure compound integrity?
- Methodological Answer : Use LC-HRMS to identify degradation products under stress conditions (e.g., UV light, oxidation with HO). Fragment ion analysis (MS/MS) elucidates cleavage patterns (e.g., amide bond hydrolysis yielding 3-amino-4-chloroaniline and octadecanoic acid). Quantify degradation kinetics using Arrhenius plots to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
